Enhanced Lipophilicity and Membrane Permeability Over Non-Methylated Analog
The presence of the 4-methyl group on the imidazole ring significantly increases the computed lipophilicity of the target compound (XLogP3-AA = 1.9) compared to its non-methylated analog, tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate, which has a computed XLogP3-AA of 1.3. This difference of 0.6 log units suggests the target compound may exhibit improved passive membrane permeability, a crucial parameter for orally bioavailable drug candidates [1].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | tert-Butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate (XLogP3-AA = 1.3) |
| Quantified Difference | Δ XLogP3-AA = +0.6 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can translate to better cell permeability and oral absorption, a key advantage when designing drug candidates targeting intracellular kinases.
- [1] PubChem Compound Summary for CID 67434961, tert-Butyl 4-(4-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate. National Center for Biotechnology Information (2026). View Source
